1-Azido-4-tert-butylbenzene
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Overview
Description
1-Azido-4-tert-butylbenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-4-tert-butylbenzene can be synthesized through the reaction of 4-tert-butylbenzyl chloride with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically proceeds via an S_N2 mechanism, where the azide ion acts as a nucleophile, displacing the chloride ion from the benzyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-4-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Cycloaddition: Alkynes in the presence of a copper catalyst (CuSO₄) and a ligand such as tris(benzyltriazolylmethyl)amine (TBTA).
Major Products Formed:
Substitution: Various substituted benzene derivatives.
Reduction: 4-tert-butylaniline.
Cycloaddition: 1,2,3-triazoles.
Scientific Research Applications
1-Azido-4-tert-butylbenzene has several applications in scientific research:
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Triazole derivatives synthesized from this compound have potential therapeutic applications.
Industry: The compound is used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-azido-4-tert-butylbenzene primarily involves its reactivity as an azide. The azido group is highly nucleophilic and can participate in various reactions, including nucleophilic substitution and cycloaddition. The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used .
Comparison with Similar Compounds
tert-Butylbenzene: Lacks the azido group and is less reactive in nucleophilic substitution reactions.
4-tert-Butylbenzyl chloride: Precursor to 1-azido-4-tert-butylbenzene, used in its synthesis.
1-Azido-4-chlorobenzene: Similar structure but with a chlorine substituent instead of a tert-butyl group.
Uniqueness: this compound is unique due to the combination of the azido group and the tert-butyl group, which imparts distinct reactivity and steric properties. This makes it a valuable compound for specific synthetic applications and research purposes .
Properties
IUPAC Name |
1-azido-4-tert-butylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-10(2,3)8-4-6-9(7-5-8)12-13-11/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTZBVJQJYUZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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